N-[(3S,4R)-6-Cyano-3,4-dihydro-3-hydroxy-2,2-dimethyl-2H-1-benzopyran-4-YL]-N-hydroxyacetamide
Übersicht
Beschreibung
Y-26763 is an activator of ATP-sensitive potassium (KATP) channels. It increases the frequency of KATP channel openings in the presence of ATP and activates KATP channel currents in isolated human β-cells when used at a concentration of 200 μM. It also inhibits increases in intracellular calcium induced by histamine or norepinephrine in isolated rabbit mesenteric artery smooth muscle in a concentration-dependent manner. Y-26763 induces relaxation in isolated precontracted rat aortic rings (IC50 = 0.027 μM). It decreases mean blood pressure in spontaneously hypertensive rats when administered intravenously at a dose of 0.03 mg/kg, an effect that can be reversed by glibenclamide.
Y-26763 is Kir6 (KATP) channel opener and active metabolite of Y-27152. Y-26763 protects the canine heart from a stunning injury through opening of the KATP channels. Y-26763 protects the working rat myocardium from ischemia/reperfusion injury through opening of KATP channels. Y-26763 activated K(ATP) channels in a reversible manner with a similar activity to diazoxide. Y-26763-induced inhibition of insulin release is dependent upon the activation of K(ATP) channels in human beta-cells.
Wissenschaftliche Forschungsanwendungen
Green Chemistry Synthesis
- Eco-Friendly Synthesis Methods : Cyanoacetamides, related to the compound , have been synthesized using green chemistry approaches, including microwave and ultrasound irradiation as eco-friendly energy sources. These methods offer advantages in yields and reaction times compared to traditional methods (Al‐Zaydi, 2009).
Pharmaceutical Research
- Antihypertensive Activity : Research has shown the antihypertensive activity of similar compounds, specifically 4-(cyclic amido)-2H-1-benzopyrans, in spontaneously hypertensive rats. The study explores various structural aspects affecting the blood pressure lowering activity (Ashwood et al., 1986).
Molecular Structure and Properties
- Structural Analysis : Studies have been conducted on benzopyran-based compounds with similar structures, revealing details about their molecular configuration, hydrogen bonding, and potential as potassium-channel openers with cardiovascular therapeutic activities (Yoon, Yoo, & Shin, 1998).
Chemoselective Acetylation
- Intermediate for Antimalarial Drugs : N-(2-Hydroxyphenyl)acetamide, an intermediate in the synthesis of antimalarial drugs, has been studied for its chemoselective monoacetylation using immobilized lipase, highlighting the process optimization, mechanism, and kinetics (Magadum & Yadav, 2018).
Novel Compound Synthesis
- Synthesis of Heterocyclic Compounds : Research has been focused on the synthesis of novel heterocyclic compounds using cyanoacetamides as precursors. These studies explore different synthesis methods and the potential pharmaceutical applications of the resulting compounds (Bialy & Gouda, 2011).
Fluorescence Sensing
- Fluorescence Active Compounds : Research on the synthesis of biologically important, fluorescence active compounds using cyanoacetamide derivatives has been conducted. These compounds demonstrate potential in fluorescence sensing of Fe(III) ions (Maity, Kundu, & Pramanik, 2015).
Eigenschaften
IUPAC Name |
N-[(3S,4R)-6-cyano-3-hydroxy-2,2-dimethyl-3,4-dihydrochromen-4-yl]-N-hydroxyacetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O4/c1-8(17)16(19)12-10-6-9(7-15)4-5-11(10)20-14(2,3)13(12)18/h4-6,12-13,18-19H,1-3H3/t12-,13+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWTCFIIOUXJOOV-OLZOCXBDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C1C(C(OC2=C1C=C(C=C2)C#N)(C)C)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N([C@H]1[C@@H](C(OC2=C1C=C(C=C2)C#N)(C)C)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80155562 | |
Record name | Y 26763 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80155562 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(3S,4R)-6-Cyano-3,4-dihydro-3-hydroxy-2,2-dimethyl-2H-1-benzopyran-4-YL]-N-hydroxyacetamide | |
CAS RN |
127408-31-5 | |
Record name | Y 26763 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0127408315 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Y 26763 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80155562 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Y-26763 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q9F3XV8A6X | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.